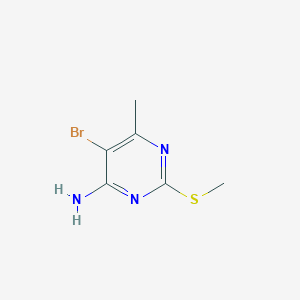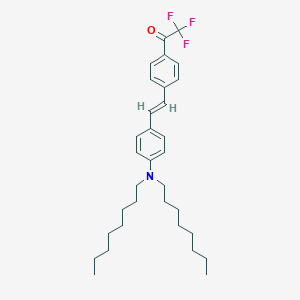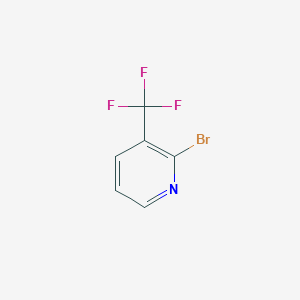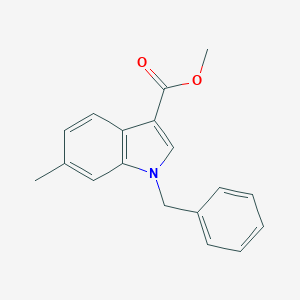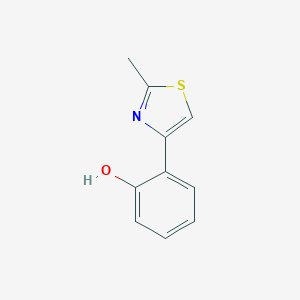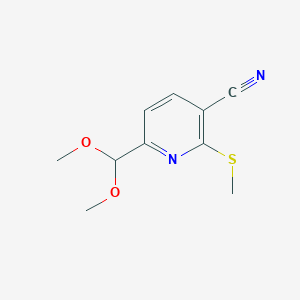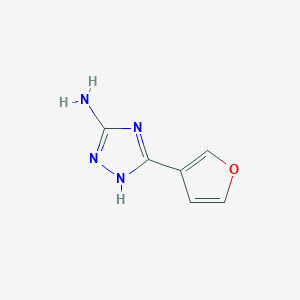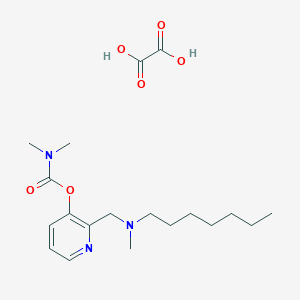
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as CGS 19755, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the brain. However, one limitation of using Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 is its relatively short half-life, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755. One area of interest is its potential as a treatment for Alzheimer's disease and other cognitive disorders. Further studies are needed to determine its safety and efficacy in humans. Other potential applications for Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 include its use as a tool for studying the role of acetylcholine in the brain, and its potential as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 can be synthesized through a multistep process. The first step involves the synthesis of 2-((heptylmethylamino)methyl)-3-pyridinol, which is then reacted with dimethylcarbamoyl chloride to form the carbamate. The resulting carbamate is then treated with ethanedioic acid to form the ethanedioate salt.
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) 19755 has been widely studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a promising candidate for the treatment of Alzheimer's disease and other cognitive disorders.
Propiedades
Número CAS |
169128-39-6 |
|---|---|
Nombre del producto |
Carbamic acid, dimethyl-, 2-((heptylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Fórmula molecular |
C19H31N3O6 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
[2-[[heptyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C17H29N3O2.C2H2O4/c1-5-6-7-8-9-13-20(4)14-15-16(11-10-12-18-15)22-17(21)19(2)3;3-1(4)2(5)6/h10-12H,5-9,13-14H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
JMKRQHVGYJTIHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
Otros números CAS |
169128-39-6 |
Sinónimos |
2-((Heptylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioa te (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



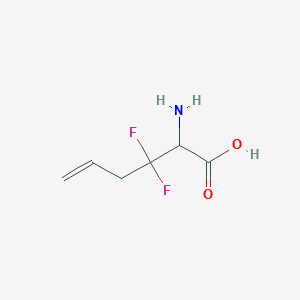
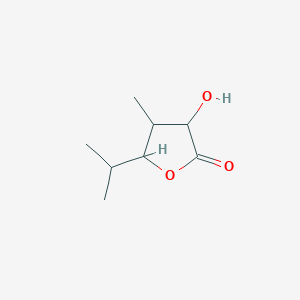
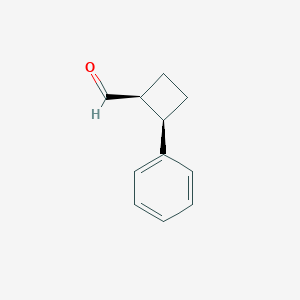
![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
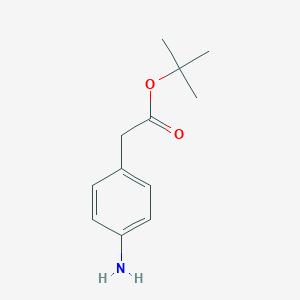
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)
